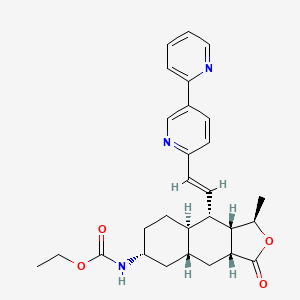
Sch 602539
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SCH-602539 是一种小分子药物,可作为蛋白酶激活受体-1 的拮抗剂SCH-602539 主要因其抑制血小板聚集和血栓形成的能力而被研究,使其成为治疗心血管疾病的有希望的候选药物 .
准备方法
现有文献中没有详细介绍 SCH-602539 的合成路线和反应条件。已知 SCH-602539 是先灵葆雅公司开发的一种小分子药物。 其工业生产方法可能涉及用于小分子药物的标准有机合成技术,包括多步合成、纯化和表征 .
化学反应分析
SCH-602539 经历各种化学反应,主要集中在它与蛋白酶激活受体-1 的相互作用上。该化合物抑制血小板对高亲和力凝血酶受体激动剂肽的聚集,表明其在阻断凝血酶介导的血小板活化途径中的作用。 这些反应产生的主要产物是抑制血小板聚集和减少血栓形成 .
科学研究应用
SCH-602539 已被广泛研究用于其抗血栓形成和抗血小板作用。它在食蟹猴血栓形成 Folts 模型中显示出对循环流量减少的剂量依赖性抑制。当与 P2Y12 腺苷二磷酸受体拮抗剂坎格雷洛联合使用时,该化合物也显示出协同作用。 这些发现表明,SCH-602539 可以为患有动脉粥样硬化性血栓形成疾病的患者提供增量临床益处 .
除了其心血管应用之外,SCH-602539 还因其缓解早期肠道放射性毒性的潜力而被探索。 研究表明,该化合物可以减少总的肠道放射损伤和胶原蛋白积累,表明其在减轻放射损伤方面的潜在用途 .
作用机制
SCH-602539 通过选择性抑制蛋白酶激活受体-1 来发挥其作用。该受体被凝血酶激活,凝血酶是凝血级联反应中的关键酶。通过阻断该受体,SCH-602539 阻止凝血酶介导的血小板活化,从而减少血小板聚集和血栓形成。 所涉及的分子靶标和途径包括抑制高亲和力凝血酶受体激动剂肽诱导的血小板聚集 .
相似化合物的比较
SCH-602539 与其他蛋白酶激活受体-1 拮抗剂类似,例如沃拉帕沙和阿托帕沙。沃拉帕沙,也称为 SCH-530348,是另一种选择性蛋白酶激活受体-1 拮抗剂,已因其抗血栓形成作用而被研究。阿托帕沙 (E5555) 是同类化合物中的另一种化合物,在抑制凝血酶介导的血小板活化方面显示出前景。 SCH-602539 的独特性在于其特定的分子结构及其与其他抗血小板剂联合使用时的潜在协同作用 .
参考文献
生物活性
SCH 602539 is a selective antagonist of the protease-activated receptor-1 (PAR-1), which plays a crucial role in platelet activation and thrombus formation. Understanding its biological activity is essential for evaluating its potential therapeutic applications, particularly in cardiovascular diseases where thrombus formation is a significant concern.
PAR-1 is a G protein-coupled receptor that mediates platelet activation in response to thrombin, the most potent platelet activator. When thrombin cleaves PAR-1, it triggers a cascade of intracellular signaling leading to platelet shape change, aggregation, and the release of pro-inflammatory molecules. This compound inhibits this process by blocking the receptor, thereby preventing thrombin-induced platelet activation and subsequent thrombus formation .
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various animal models:
- Thrombosis Models : In studies using cynomolgus monkeys, this compound was shown to inhibit thrombin/PAR-induced platelet aggregation in a dose-dependent manner. This inhibition was confirmed in the Folts model of thrombosis, where it significantly reduced thrombus formation on stents .
- Safety Profile : The administration of this compound at doses effective for inhibiting platelet aggregation did not significantly alter bleeding times or coagulation parameters, indicating a favorable safety profile for potential clinical use .
Case Studies and Clinical Implications
While clinical trials specifically targeting this compound have been limited, the findings from preclinical studies suggest its potential utility in managing conditions characterized by excessive thrombosis. The following table summarizes key findings from relevant studies:
Research Findings
Research has consistently shown that this compound effectively inhibits PAR-1-mediated platelet activation. For instance, one study reported that oral administration led to a dose-dependent inhibition of platelet deposition onto uncoated stents in an arteriovenous shunt model . This suggests that this compound could be beneficial for patients requiring antiplatelet therapy.
属性
CAS 编号 |
618385-42-5 |
|---|---|
分子式 |
C28H33N3O4 |
分子量 |
475.6 g/mol |
IUPAC 名称 |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-1-methyl-3-oxo-9-[(E)-2-(5-pyridin-2-ylpyridin-2-yl)ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C28H33N3O4/c1-3-34-28(33)31-21-10-11-22-19(14-21)15-24-26(17(2)35-27(24)32)23(22)12-9-20-8-7-18(16-30-20)25-6-4-5-13-29-25/h4-9,12-13,16-17,19,21-24,26H,3,10-11,14-15H2,1-2H3,(H,31,33)/b12-9+/t17-,19+,21-,22-,23+,24-,26+/m1/s1 |
InChI 键 |
IHWKYASJAJITBL-MSGZWQTISA-N |
SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |
手性 SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC=CC=N5)[C@H](OC3=O)C |
规范 SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |
同义词 |
SCH602539 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















